3-[(2-fluorophenoxy)methyl]pyridine
Description
3-[(2-Fluorophenoxy)methyl]pyridine is a pyridine derivative featuring a (2-fluorophenoxy)methyl substituent at the 3-position of the pyridine ring. The fluorine atom on the phenoxy group enhances lipophilicity and metabolic stability, while the ether linkage contributes to molecular flexibility.
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQADERRRQEUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenoxy)methyl]pyridine typically involves the reaction of 2-fluorophenol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with a pyridine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenoxy)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorophenoxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenoxy)methyl]pyridine involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and van der Waals interactions with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-[(2-fluorophenoxy)methyl]pyridine and related compounds:
Key Observations:
- Substituent Position: The 3-position substitution in this compound contrasts with the 2- and 6-position modifications in MPEP and SIB-1893, which are critical for mGluR5 antagonism .
- Fluorine vs. Trifluoromethyl: Fluorophenoxy groups (as in the target compound) offer moderate lipophilicity compared to trifluoromethyl groups (e.g., in compounds), which are bulkier and more electron-withdrawing .
- Ether Linkage: The phenoxy ether in the target compound resembles ABT-089’s pyrrolidinylmethoxy group, which enhances binding to neuronal nicotinic receptors .
Pharmacological and Functional Comparisons
Receptor Selectivity
- ABT-089 : Binds selectively to α4β2 nAChR (Ki = 16 nM) with neuroprotective effects (EC50 = 3–10 µM in cortical cells) .
- MPEP/SIB-1893: Noncompetitive mGluR5 antagonists (IC50 = 0.29–0.37 µM) but also inhibit NMDA receptors at higher concentrations, reducing neuronal injury .
- This compound: The fluorophenoxy group may favor interactions with aromatic residues in receptor binding pockets, similar to MPEP’s phenylethynyl group, though its specific targets remain uncharacterized.
Enzyme Inhibition
- BOP Derivatives : 3-Methylpyridine derivatives (e.g., BOP-11/BOP-12) show lower AChE/BuChE inhibition (IC50 > 8 µM) compared to 4-methyl analogs, highlighting the importance of substituent position .
- This compound: The absence of a charged group (e.g., pyridinium in BOPs) may limit cholinesterase interactions, but its ether group could facilitate penetration into the central nervous system.
Physicochemical Data
- Lipophilicity: The fluorine atom increases logP compared to non-fluorinated analogs (e.g., 3-phenoxymethylpyridine).
Biological Activity
3-[(2-fluorophenoxy)methyl]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a 2-fluorophenoxy group. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- CAS Number : 1456935-11-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an antimicrobial agent and a potential therapeutic compound in cancer treatment.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been tested for their efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
Recent investigations have focused on the compound's ability to inhibit specific cancer-related pathways. Notably, the compound has been evaluated for its inhibitory effects on receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer proliferation and metastasis.
The biological activity of this compound is believed to arise from its ability to mimic natural growth hormones and interact with specific molecular targets:
- Mimicking Plant Hormones : Similar compounds are known to mimic auxin, leading to uncontrolled growth in plants, which suggests that this compound may interact with plant hormonal pathways.
- Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met and VEGFR-2, with IC values reported at low micromolar concentrations (e.g., 0.11 μM for c-Met) indicating strong inhibitory activity .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC Values | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | |
| Anticancer | c-Met | 0.11 μM | |
| VEGFR-2 | 0.19 μM |
Case Study: Anticancer Efficacy
In a study focusing on dual inhibitors targeting c-Met and VEGFR-2, several derivatives were synthesized, including those based on the structure of this compound. The most promising derivative exhibited significant inhibition in vitro against various cancer cell lines, demonstrating the potential for further development into therapeutic agents .
Q & A
Q. What advanced techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
